![molecular formula C10H11N3O2 B12995009 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid](/img/structure/B12995009.png)
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid can be approached through several methods:
Synthesis from Pyrrole Derivatives: This involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core from pyrrole derivatives through cyclization reactions.
Bromohydrazone Method: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired triazine structure.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium salts, which then react with dicyanomethylide to form the triazine core.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Transition Metal Mediated Synthesis: This involves the use of transition metal catalysts to facilitate the formation of the triazine core.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine structure.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its therapeutic effects . The pathways involved include the inhibition of kinase signaling pathways and the disruption of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features and biological activities.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Avapritinib: A kinase inhibitor with a similar triazine structure.
Uniqueness
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid is unique due to its specific butanoic acid side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-pyrrolo[2,1-f][1,2,4]triazin-5-ylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-7(4-10(14)15)8-2-3-13-9(8)5-11-6-12-13/h2-3,5-7H,4H2,1H3,(H,14,15) |
Clé InChI |
LPCJEXMQLAHLPX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=C2C=NC=NN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


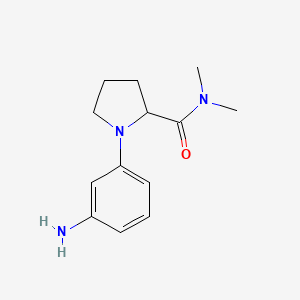
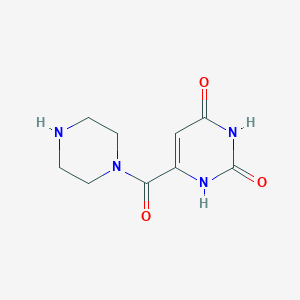


![1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12994959.png)
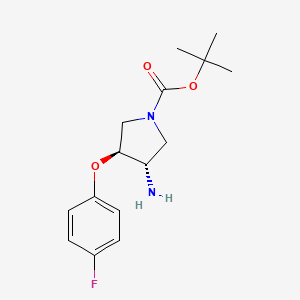
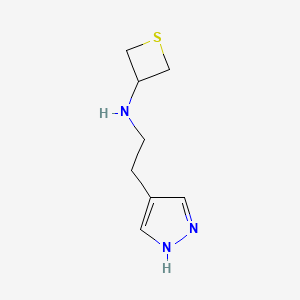
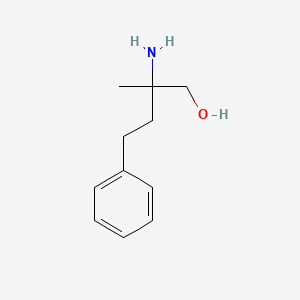
![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994980.png)
![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![Ethyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B12994993.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)

